molecular formula C13H10N4O3S B1383356 Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803582-43-5

Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Cat. No.: B1383356
CAS No.: 1803582-43-5
M. Wt: 302.31 g/mol
InChI Key: OGVOBDGICAJFDM-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate” is a complex organic molecule that contains several heterocyclic rings including pyridine, oxadiazole, and thiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the ethyl carboxylate group. The presence of nitrogen and sulfur atoms in the rings would result in regions of polarity, which could influence the compound’s interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the heterocyclic rings and the ethyl carboxylate group. The nitrogen and sulfur atoms could potentially act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the ethyl carboxylate group could potentially result in the compound having a relatively high boiling point and being soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Ethyl pyridine-4-carboxylate, a related compound, is used in the synthesis of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, which have been tested for their antibacterial activity. This highlights the potential pharmaceutical applications of these compounds (Singh & Kumar, 2015).

  • Formation of Heterocyclic Compounds : The compound is involved in the transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which indicates its role in creating heterocyclic compounds that are significant in medicinal chemistry (Albreht et al., 2009).

  • Derivative Synthesis and Reactions : It is also used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This process demonstrates the compound's utility in creating a variety of derivatives for further chemical exploration (Mohamed, 2014; Mohamed, 2021).

  • Synthesis of Novel Complexes : Research shows the use of related compounds in the synthesis of new chemical entities, such as the novel complexes tetranitratobis and catena-poly, which have potential applications in materials science and coordination chemistry (Zhao et al., 2013).

  • Antimicrobial Activities : Some derivatives of similar compounds have been synthesized and screened for their antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Khalid et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological targets. Compounds with similar structures have been found to have various biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its potential biological activities. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could potentially involve further exploration of its synthesis, as well as investigation of its potential biological activities. This could include testing the compound against various biological targets to determine its potential as a therapeutic agent .

Properties

IUPAC Name

ethyl 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-4-3-5-14-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOBDGICAJFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 3
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 5
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 6
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

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